1-Boc-4-(2-hydroxyethyl-d4)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-hydroxyethyl-d4)piperazine is a deuterium-labeled derivative of 1-Boc-4-(2-hydroxyethyl)piperazine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-hydroxyethyl-d4)piperazine typically involves the deuteration of 1-Boc-4-(2-hydroxyethyl)piperazine. The process begins with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyethyl group is then introduced, followed by the incorporation of deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or catalytic exchange with deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-hydroxyethyl-d4)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form various derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-Boc-4-(2-hydroxyethyl-d4)piperazine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding metabolic pathways and identifying metabolites.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging and diagnostic techniques.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-hydroxyethyl-d4)piperazine involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the metabolic pathways by altering the rate of enzymatic reactions. This can provide insights into the pharmacokinetics and dynamics of drugs .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(2-hydroxyethyl)piperazine: The non-deuterated version of the compound.
1-(2-Hydroxyethyl)piperazine: Lacks the Boc protection group.
4-(2-Hydroxyethyl)piperazine-1-carboxylate: Another derivative with different functional groups
Uniqueness
1-Boc-4-(2-hydroxyethyl-d4)piperazine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields. The presence of deuterium atoms can significantly affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .
Properties
IUPAC Name |
tert-butyl 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-LZMSFWOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.